Tungsten silicide (WSiₓ) is a refractory metal silicide known for its low resistivity, high thermal stability, and chemical stability. [, , , ] These properties make it a valuable material in microelectronics and other fields requiring materials that can withstand harsh environments.
Classification: Tungsten silicides exist in various stoichiometries, with the most common being WSi₂ (tungsten disilicide). [, , , ] Other compositions, like W₅Si₃, also find applications in research. []
Tungsten disilicide belongs to the category of transition metal silicides. These compounds are formed from the reaction between tungsten and silicon. Tungsten disilicide is particularly valued for its high melting point, thermal stability, and electrical conductivity, making it suitable for various industrial applications. The primary sources of tungsten disilicide include direct synthesis from elemental tungsten and silicon or through chemical vapor deposition techniques.
Tungsten disilicide crystallizes in a tetragonal structure with space group . The lattice parameters are approximately nm and nm . Each unit cell contains four formula units of tungsten disilicide. The arrangement consists of tungsten atoms surrounded by silicon atoms in a unique coordination that contributes to its desirable physical properties.
Tungsten disilicide is involved in several chemical reactions:
The mechanism of action for tungsten disilicide primarily involves its role as a semiconductor material in electronic applications. Its electrical conductivity is influenced by the presence of defects within the crystal lattice, which can trap charge carriers and facilitate conduction.
Tungsten disilicide has several important applications:
Tungsten disilicide (WSi₂) emerged as a material of significant industrial interest during the late 20th century, primarily driven by semiconductor manufacturing demands. Initial applications leveraged its exceptional thermal stability and electrical conductivity as a protective coating for silicon-based devices exposed to high-temperature processes. By the early 1980s, its role expanded into integrated circuit fabrication, where it replaced pure tungsten films as gate electrodes and interconnects due to superior compatibility with silicon substrates [3]. The development of chemical vapor deposition (CVD) techniques using tungsten hexafluoride (WF₆) and silane precursors enabled precise, conformal WSi₂ thin films, which became critical for microelectronic scaling [3].
The material gained prominence in dynamic random-access memory (DRAM) production during the 1990s, where its low resistivity (60–80 μΩ·cm) and ability to withstand oxidation enhanced signal transmission speeds in polysilicon lines [2] [3]. A pivotal advancement was the transition to dichlorosilane-based CVD, which minimized fluorine incorporation in deposited layers—addressing reliability concerns associated with precursor chemistry [3]. By 2007, WSi₂ had become integral to semiconductor manufacturing, featured in logic gates and memory devices, while ongoing research explored its potential in microelectromechanical systems and radiation-resistant coatings [5] [6].
Tungsten disilicide exhibits a definitive tetragonal crystal structure (space group I4/mmm, Strukturbericht designation C11b) as its equilibrium phase, confirmed through X-ray diffraction and first-principles calculations [1] [4]. This structure comprises alternating layers of tungsten and silicon atoms stacked along the c-axis, with tungsten atoms occupying the 2a Wyckoff position (0, 0, 0) and silicon atoms in the 4e position (0, 0, u), where u ≈ 0.3345c [1]. Key crystallographic parameters include:
Table 1: Structural and Physical Properties of Tungsten Disilicide
Property | Value | Method/Source |
---|---|---|
Lattice parameter a | 3.218 Å | Experimental [4] |
Lattice parameter c | 7.840 Å | Experimental [4] |
W–Si bond length | 2.619–2.622 Å | DFT-GGA [1] |
Melting point | 2,160 °C | Thermal analysis [2] |
Density | 9.3 g/cm³ | Measured [2] |
Electrical resistivity | 60–80 μΩ·cm | Thin-film measurement [2] |
Vickers hardness | 8–11 GPa | Nanoindentation [1] |
Bonding in WSi₂ is predominantly metallic-covalent, with tungsten contributing 5d orbitals and silicon providing 3p orbitals for hybridization. Charge transfer analysis reveals moderate ionicity, with tungsten and silicon carrying partial charges of +0.77e and −0.38e, respectively [1]. The material displays anisotropic elasticity, with computed elastic constants C₁₁ = 442.8 GPa and C₃₃ = 552.3 GPa, indicating higher stiffness along the c-axis [1]. Phonon dispersion studies confirm dynamical stability, with no imaginary frequencies in the Brillouin zone, and reveal acoustic vibration modes below 8 THz and optical modes extending to 18 THz [1].
A metastable hexagonal phase (space group P6₂22, C40 structure) has been observed in thin films synthesized at low temperatures, though it transitions to the tetragonal phase upon annealing >600°C [4]. The equilibrium C11b structure’s ten-fold coordination of tungsten by silicon atoms forms a coordination polyhedron that enhances thermal stability, making it suitable for high-temperature applications exceeding 1,500°C [1] [4].
Tungsten disilicide belongs to a broader class of refractory transition-metal silicides, among which molybdenum disilicide (MoSi₂) and tantalum disilicide (TaSi₂) are technologically significant. The table below contrasts their key attributes:
Table 2: Comparative Properties of Refractory Metal Silicides
Property | WSi₂ | MoSi₂ | TaSi₂ |
---|---|---|---|
Crystal structure | Tetragonal (C11b) | Tetragonal (C11b) | Hexagonal (C40) |
Lattice parameters | a=3.218 Å, c=7.840 Å | a=3.203 Å, c=7.855 Å | a=4.770 Å, c=6.572 Å |
Melting point (°C) | 2,160 | 2,030 | 2,200 |
Electrical resistivity (μΩ·cm) | 60–80 | 21–100 | 35–50 |
Thermal conductivity (W/m·K) | 33 | 52 | 16 |
Oxidation resistance | Moderate (SiO₂-forming above 1,000°C) | Excellent ("pesting" resistance below 500°C) | Poor above 600°C |
Vickers hardness (GPa) | 8–11 | 8–9 | 12–14 |
Structurally, both WSi₂ and MoSi₂ adopt the C11b tetragonal lattice, enabling solid solubility in WSi₂-MoSi₂ composites. In contrast, TaSi₂ stabilizes in a hexagonal C40 arrangement due to atomic size effects [1] [4]. Electronically, TaSi₂ exhibits lower resistivity than WSi₂ but suffers from inferior oxidation resistance above 600°C, limiting its use in oxidizing environments [2]. Molybdenum disilicide outperforms both in high-temperature oxidation due to a protective silica layer, though it undergoes destructive "pesting" between 400°C–600°C [1].
Mechanically, WSi₂ demonstrates higher elastic stiffness than MoSi₂ (C₁₁ = 442.8 GPa vs. 423 GPa) and superior fracture toughness compared to TaSi₂ [1]. These properties, combined with a thermal expansion coefficient (6.5 × 10⁻⁶ K⁻¹) closely matching silicon, make WSi₂ preferable for semiconductor integration where thermal cycling reliability is critical [3] [6]. In microelectronics, WSi₂’s compatibility with silicon substrates reduces interfacial defects compared to TaSi₂, while its higher hardness relative to MoSi₂ enhances wear resistance in protective coatings [1] [5].
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